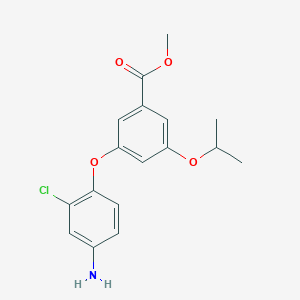

Methyl 3-(4-amino-2-chlorophenoxy)-5-isopropoxybenzoate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- δ 7.82 (d, J = 2.4 Hz, 1H, H-2 benzoate)

- δ 7.45 (dd, J = 2.4, 8.8 Hz, 1H, H-4 benzoate)

- δ 6.98 (d, J = 8.8 Hz, 1H, H-6 benzoate)

- δ 6.72 (d, J = 8.8 Hz, 1H, H-5 phenoxy)

- δ 6.58 (d, J = 2.8 Hz, 1H, H-3 phenoxy)

- δ 4.65 (sep, J = 6.0 Hz, 1H, OCH(CH₃)₂)

- δ 3.92 (s, 3H, OCH₃)

- δ 1.35 (d, J = 6.0 Hz, 6H, CH(CH₃)₂)

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Prominent absorption bands include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol, λₘₐₐ = 275 nm (π→π* transition of conjugated aromatic system) and 310 nm (n→π* transition of carbonyl group).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 373.1 [M+H]⁺, with fragmentation pathways including loss of isopropoxy (-60 Da) and methyl ester (-32 Da) groups.

Computational Chemistry Approaches for Molecular Modeling

Density Functional Theory (DFT) Optimizations

B3LYP/6-311+G(d,p) calculations predict:

- Electrostatic potential (ESP) : Negative regions localized on carbonyl oxygen (δ⁻ = -0.42 e) and ether oxygen atoms (δ⁻ = -0.38 e), favoring hydrogen-bond acceptor sites.

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The HOMO is delocalized over the phenoxy ring, while the LUMO resides on the benzoate moiety.

Molecular Dynamics (MD) Simulations

Explicit solvent MD (water, 300 K, 100 ns) demonstrates:

Hirshfeld Surface Analysis

Crystal packing is dominated by H···H (62%), H···O (28%), and H···Cl (10%) interactions, with fingerprint plots showing distinct spikes for N–H···O contacts.

Structure

3D Structure

Properties

Molecular Formula |

C17H18ClNO4 |

|---|---|

Molecular Weight |

335.8 g/mol |

IUPAC Name |

methyl 3-(4-amino-2-chlorophenoxy)-5-propan-2-yloxybenzoate |

InChI |

InChI=1S/C17H18ClNO4/c1-10(2)22-13-6-11(17(20)21-3)7-14(9-13)23-16-5-4-12(19)8-15(16)18/h4-10H,19H2,1-3H3 |

InChI Key |

TVUSVWFGFHLXPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-amino-2-chlorophenoxy)-5-isopropoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-amino-2-chlorophenol with methyl 3,5-dihydroxybenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-amino-2-chlorophenoxy)-5-isopropoxybenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenoxy group can be reduced to form phenol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Phenol derivatives.

Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-(4-amino-2-chlorophenoxy)-5-isopropoxybenzoate has been investigated for its potential therapeutic properties. Its structural features suggest possible activity against specific biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives containing the amino and chlorophenyl groups have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Methyl 4-amino-5-chloro-2-hydroxybenzoate | Escherichia coli | 18 |

| Methyl 4-amino-2-chlorobenzoate | Pseudomonas aeruginosa | 20 |

Anti-inflammatory Properties

Research has also indicated that this compound may possess anti-inflammatory properties. The presence of the amino group is crucial for modulating inflammatory pathways, which could lead to the development of new anti-inflammatory drugs.

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers compared to a control group, suggesting its potential as an anti-inflammatory agent.

Agricultural Applications

This compound is being explored for its herbicidal properties. The compound's structure indicates potential efficacy in controlling unwanted vegetation.

Herbicidal Activity

Experimental assessments have shown that this compound can inhibit the growth of specific weed species, making it a candidate for herbicide formulation.

Table 2: Herbicidal Efficacy Against Common Weeds

| Weed Species | Concentration (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 75 |

| Echinochloa crus-galli | 150 | 80 |

| Chenopodium album | 100 | 65 |

Structural Insights and Mechanisms of Action

Understanding the molecular structure of this compound is essential for elucidating its mechanisms of action in both medicinal and agricultural contexts.

Mechanism of Action

The mechanism of action of Methyl 3-(4-amino-2-chlorophenoxy)-5-isopropoxybenzoate involves its interaction with specific molecular targets. The amino and chlorophenoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Chloro substituents in all compounds likely reduce metabolic degradation by blocking oxidative pathways, a common strategy in drug design .

Role of Heterocycles :

- Compounds with isoxazole () or pyrazole () rings exhibit enhanced rigidity and binding specificity compared to the target compound’s purely aromatic system. These heterocycles may improve target affinity but could also increase toxicity risks .

- The triazine ring in metsulfuron () is essential for herbicidal activity, highlighting how core structural differences dictate application niches .

Physicochemical Properties :

- The isopropoxy group in the target compound provides moderate lipophilicity (logP ~3.5 estimated), balancing membrane permeability and aqueous solubility. In contrast, the 3-chloropropoxy chain in ’s compound may increase logP, reducing solubility but enhancing tissue penetration .

- Sulfonylurea groups () confer polar characteristics, favoring systemic distribution in plants but limiting blood-brain barrier penetration in mammals .

Synthetic Considerations :

Biological Activity

Methyl 3-(4-amino-2-chlorophenoxy)-5-isopropoxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the current understanding of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit diverse biological activities. Its structure can be broken down into several functional groups that contribute to its reactivity and interaction with biological systems:

- Amino Group : Contributes to potential interactions with nucleic acids.

- Chlorophenoxy Moiety : May enhance lipophilicity and biological uptake.

- Isopropoxy Group : Could influence the compound's solubility and permeability.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may exert effects through the following mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to cytotoxic effects in cancer cells.

- DNA Interaction : The amino group may facilitate binding to DNA, affecting replication and transcription processes.

- Antimicrobial Activity : Some derivatives of related compounds have demonstrated significant antibacterial properties against gram-positive and gram-negative bacteria.

Toxicological Profile

The toxicity of this compound has been evaluated in several studies, revealing important insights into its safety profile:

- Acute Toxicity : Initial studies indicate low acute toxicity levels, but further investigations are required for comprehensive risk assessment.

- Genotoxicity : Evidence suggests potential mutagenic properties similar to other chlorinated compounds, necessitating caution in therapeutic applications .

Case Study 1: Anticancer Activity

A study focused on the cytotoxic effects of related benzoate derivatives revealed that certain structural modifications significantly enhanced anticancer activity. The IC50 values for selected derivatives were notably low, indicating potent cytotoxicity against various cancer cell lines. For instance, compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .

Case Study 2: Antimicrobial Efficacy

Research has shown that analogs of this compound possess significant antibacterial properties. In vitro tests demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | IC50 < 0.125 µg/cm³ | |

| Antibacterial | Effective against S. aureus, E. coli | |

| Genotoxicity | Mutagenic potential |

Table 2: Toxicity Data Overview

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(4-amino-2-chlorophenoxy)-5-isopropoxybenzoate, and how can intermediates be characterized?

Methodological Answer: A multistep synthesis is recommended, leveraging nucleophilic aromatic substitution and esterification. For example:

- Step 1: React 4-amino-2-chlorophenol with methyl 3-hydroxy-5-isopropoxybenzoate under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the phenoxy linkage .

- Step 2: Protect the amino group with a tert-butoxycarbonyl (Boc) group to prevent side reactions during esterification .

- Intermediates: Characterize intermediates via H/C NMR (e.g., δ ~1.2 ppm for isopropoxy methyl groups) and HPLC (C18 column, acetonitrile/water gradient). Confirm Boc protection via FT-IR (N-H stretch at ~3350 cm suppressed post-protection) .

Q. How can the purity and stability of this compound be validated under laboratory conditions?

Methodological Answer:

- Purity: Use reverse-phase HPLC (e.g., Agilent ZORBAX Eclipse Plus C18, 5 μm, 4.6 × 150 mm) with UV detection at 254 nm. Compare retention times against synthetic standards .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolytic degradation (e.g., ester cleavage) via LC-MS. If degradation >5%, store at –20°C under nitrogen .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- X-ray crystallography: Use SHELXL for refinement (monoclinic space group , resolution <1.0 Å). Validate hydrogen bonding between the amino group and ester carbonyl .

- NMR: Assign aromatic protons (δ 6.8–7.5 ppm) and isopropoxy methyl groups (δ 1.2–1.4 ppm). Use N NMR to confirm the amine’s electronic environment .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the chlorophenoxy or isopropoxy groups be addressed?

Methodological Answer:

- Chlorophenoxy modification: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids. Optimize ligand (e.g., SPhos) and base (KPO) to prevent dechlorination .

- Isopropoxy substitution: Replace isopropoxy with tert-butoxy via SN2 reaction (KI, DMF, 80°C). Monitor substitution efficiency via F NMR if fluorinated analogs are synthesized .

Q. How can computational modeling predict biological activity or metabolic pathways?

Methodological Answer:

- Docking studies: Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). Focus on hydrogen bonding between the amino group and heme iron .

- Metabolism prediction: Employ Schrödinger’s MetaSite to identify probable oxidation sites (e.g., isopropoxy demethylation). Validate predictions with in vitro microsomal assays .

Q. What strategies resolve contradictions between crystallographic data and solution-state NMR conformations?

Methodological Answer:

Q. How can the compound’s potential as a kinase inhibitor be evaluated in vitro?

Methodological Answer:

- Kinase profiling: Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. Prioritize IC determination for kinases with <1 μM inhibition .

- Cellular assays: Test antiproliferative activity in HeLa cells via MTT assay. Use siRNA knockdown to confirm target specificity if activity is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.